molecular formula C27H46O3 B1607678 3,4-Didecoxybenzaldehyde CAS No. 118468-34-1

3,4-Didecoxybenzaldehyde

Cat. No. B1607678
CAS RN: 118468-34-1
M. Wt: 418.7 g/mol
InChI Key: MKLNWOUQGKEWBQ-UHFFFAOYSA-N
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Description

3,4-Didecoxybenzaldehyde (DDB) is an organic compound with the molecular formula C16H20O2. It is a colorless to pale yellow liquid that has a strong odor. DDB is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes.

Scientific Research Applications

Electrocatalysis and Redox-Active Films

Research into the electropolymerization of dihydroxybenzaldehydes, which are structurally related to 3,4-Didecoxybenzaldehyde, has shown applications in creating stable redox-active films. These films exhibit catalytic activity towards the oxidation of NADH, a crucial reaction in biosensor development for biochemical analyses. The process involves the oxidative electrodeposition of dihydroxybenzaldehyde derivatives onto electrode surfaces, indicating potential applications in electrocatalysis and sensor technology (Pariente, Lorenzo, & Abruña, 1994); (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Polymerization Techniques

The reversible addition fragmentation chain transfer (RAFT) polymerization of vinylbenzaldehyde derivatives represents another field of application. This method allows for the synthesis of polymers with well-defined structures and reactive aldehyde groups, which can be further utilized in creating block copolymers. Such polymers have potential applications in material science, drug delivery systems, and as functional coatings (Sun, Cheng, & Wooley, 2007).

Material Science and Liquid Crystal Synthesis

In material science, the synthesis and characterization of benzylidene-based molecules, including derivatives like 4-heptyloxybenzaldehyde and 4-dodecyloxybenzaldehyde, have been explored. These compounds are investigated for their liquid crystal properties, indicating applications in display technologies and optical devices. The synthesis involves condensation reactions to produce compounds with varying mesophase behavior, showcasing the versatility of benzaldehyde derivatives in designing materials with specific optical properties (Jamain & Khairuddean, 2021).

properties

IUPAC Name

3,4-didecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-3-5-7-9-11-13-15-17-21-29-26-20-19-25(24-28)23-27(26)30-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLNWOUQGKEWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369292
Record name 3,4-didecoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Didecoxybenzaldehyde

CAS RN

118468-34-1
Record name 3,4-didecoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dihydroxybenzaldehyde (10 g., 72.4 mmol, 1 equiv.) is dissolved in 150 mL of acetone. 1-Bromodecane (45.1 mL, 0.217 mol, 3 equiv.) is added, followed by K2CO3 (10 g., 72.4 mmol, 1 equiv.), and the mixture heated to reflux for 24 hrs. At this time the reaction was incomplete, and another 10 grams of K2CO3 was added and heating continued for 24 hours. The mixture is allowed to cool to room temperature, and is partitioned between ether and water. The aqueous layer is extracted thrice with ether, and the combined organic phases are washed with brine, dried (MgSO4), and evaporated. Upon evaporation, tan crystals formed, and these were collected. Further evaporation yielded another crop of crystals. A total of 16 grams of 3,4-didecyloxybenzaldehyde (38.3 mmol, 53%) was obtained (for an alternative synthesis of this compound see Strzelecka, H.; et al. Mol. Cryst. Liq. Cryst. 1988, 156 (Part A), 347): mp=59.5°-60.5° C.; UVmax (EtOH) 232 nm (ε=15472), 276 nm (ε=11079), 206 nm (ε=9806), 310 nm (ε=9273); 1H NMR (300 MHz, CDCl3) δ 9.81 (s, 1H, CHO), 7.39 (dd, J=2, 8 Hz, 1H, ArH), 7.37 (d, J=2 Hz, 1H, ArH), 6.93 (d, J=8 Hz, 1H, ArH), 4.04 (m, 4H, RCH2O), 1.83 (m, 4H, RCH2CH2O), 1.46 (m, 4H, decyl), 1.25 (m, 24H, decyl), 0.86 (m, 6H, 2×CH3); 13C NMR (75 MHz, CDCl3) δ 190.98 (C=O), 154.68, 149.44, 129.87, 126.57, 111.76, 110.97, 69.13, 31.90, 29.57, 29.34, 29.07, 28.98, 25.97, 25.94, 22.68, 14.10; IR (KBr) 2956, 2922, 2850, 1688, 1674, 1596, 1586, 1510, 1278, 1134, 808 cm-1 ; MS (DCI) m/e 419 (MH+). Anal. Calcd for C27H46O3 : C, 77.46; H, 11.07. Found: C, 77.19; H, 10.99.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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